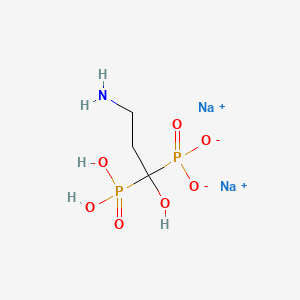
PAMIDRONATE DISODIUM
概要
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of phosphonic acid, (3-amino-1-hydroxypropylidene)bis-, disodium salt typically involves the reaction of 3-aminopropylphosphonic acid with phosphorous acid under controlled conditions. The reaction is carried out in the presence of a base such as sodium hydroxide to form the disodium salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions, including temperature, pH, and reaction time, to ensure high yield and purity of the final product .
化学反応の分析
Types of Reactions
PAMIDRONATE DISODIUM undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of phosphorus.
Reduction: Reduction reactions can convert the compound to lower oxidation states.
Substitution: The amino and hydroxyl groups can participate in substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various acids and bases for substitution reactions. The conditions vary depending on the desired reaction and product .
Major Products Formed
The major products formed from these reactions include different phosphonate derivatives, which can be used in various applications, including pharmaceuticals and industrial processes .
科学的研究の応用
PAMIDRONATE DISODIUM has a wide range of scientific research applications:
作用機序
The primary mechanism of action of phosphonic acid, (3-amino-1-hydroxypropylidene)bis-, disodium salt involves the inhibition of bone resorption. The compound adsorbs to calcium phosphate crystals in bone, blocking the dissolution of this mineral component. It also inhibits the activity of osteoclasts, the cells responsible for bone resorption . This dual action helps maintain bone density and strength.
類似化合物との比較
Similar Compounds
Alendronate sodium: Another bisphosphonate used to treat osteoporosis.
Ibandronate sodium: Used for the prevention and treatment of osteoporosis.
Zoledronic acid: A potent bisphosphonate used in various bone-related conditions.
Uniqueness
PAMIDRONATE DISODIUM is unique due to its specific molecular structure, which provides a balance between efficacy and safety. Its ability to inhibit bone resorption without significantly affecting bone formation and mineralization makes it a valuable therapeutic agent .
特性
分子式 |
C3H9NNa2O7P2 |
|---|---|
分子量 |
279.03 g/mol |
IUPAC名 |
disodium;(3-amino-1-hydroxy-1-phosphonatopropyl)phosphonic acid |
InChI |
InChI=1S/C3H11NO7P2.2Na/c4-2-1-3(5,12(6,7)8)13(9,10)11;;/h5H,1-2,4H2,(H2,6,7,8)(H2,9,10,11);;/q;2*+1/p-2 |
InChIキー |
CEYUIFJWVHOCPP-UHFFFAOYSA-L |
SMILES |
C(CN)C(O)(P(=O)(O)O)P(=O)([O-])[O-].[Na+].[Na+] |
正規SMILES |
C(CN)C(O)(P(=O)(O)O)P(=O)([O-])[O-].[Na+].[Na+] |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














